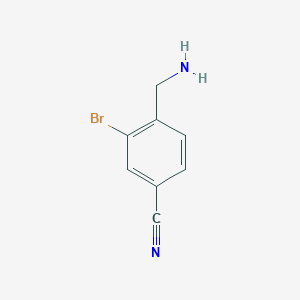![molecular formula C18H15ClN2O2S B2612641 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 361168-11-8](/img/structure/B2612641.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions involving alpha-halo ketones and thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chlorophenyl ring is oriented at an angle with respect to the thiazole ring .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research involves the study of the molecular structure, spectroscopic data, and biological effects of thiazole derivatives through DFT calculations and molecular docking results. These studies help understand the intramolecular interactions and potential biological activities of these compounds (A. Viji et al., 2020).
Antimicrobial and Antifungal Applications
Another study focuses on the synthesis of formazans from Mannich base of thiazole derivatives, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This indicates the potential of thiazole derivatives as antimicrobial agents (P. Sah et al., 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron, utilizing DFT calculations and molecular dynamics simulations. This research highlights the application of these compounds in protecting metals against corrosion, essential for industrial applications (S. Kaya et al., 2016).
Antiallergy Activity
N-(4-Substituted-thiazolyl)oxamic acid derivatives were synthesized and evaluated for antiallergy activity, showing significant potency compared to known antiallergy drugs. Such studies are critical for developing new therapeutic agents for allergy treatment (K. D. Hargrave et al., 1983).
Anticancer Evaluation
Novel thiazole-containing compounds have been synthesized and evaluated for anticancer activity against various cancer cell lines, revealing some derivatives with higher activity than the reference drugs. This research contributes to the discovery of new anticancer agents (B. Ravinaik et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Compounds with a thiazole ring, like this one, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets, causing various changes that result in their diverse biological activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to affect various pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been reported to have diverse biological activities, which would result in various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as solubility and stability in various solvents could potentially influence the compound’s action .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONNJYAFPFXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)

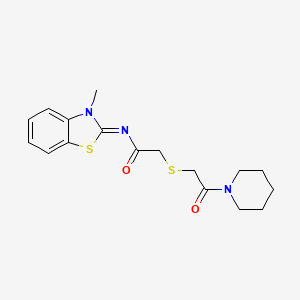

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)
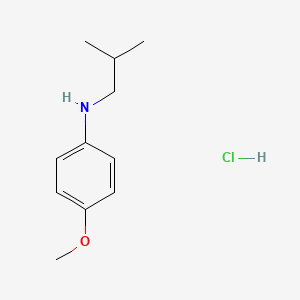
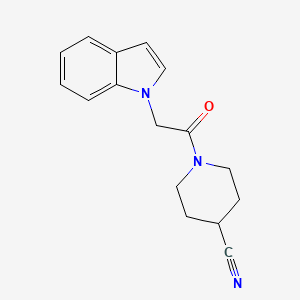
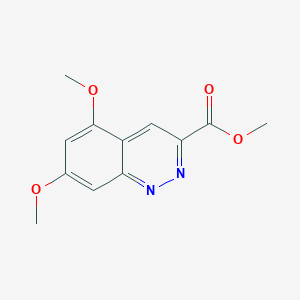

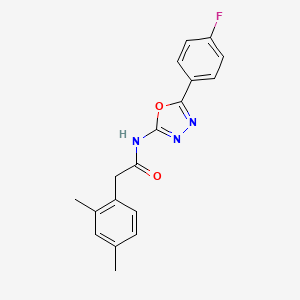
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
